molecular formula C17H16F3NO2 B3054692 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 6158-78-7

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B3054692
CAS RN: 6158-78-7
M. Wt: 323.31 g/mol
InChI Key: AJQUBZOGUDYWCL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .


Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly influence the physical and chemical properties of a compound. They are often used to increase the stability, lipophilicity, and bioavailability of pharmaceuticals .

Scientific Research Applications

Synthesis and Derivatives

  • A study detailed the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, involving epoxidation and subsequent reactions to produce amino and triazole derivatives, highlighting the chemical versatility of such compounds (Tan et al., 2016).

Structural and Theoretical Studies

  • A structural and theoretical study of four novel norcantharidine derivatives, including (3aR,4S,7R,7aS)-2-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione, provided insights into the crystal structures and supramolecular interactions of these molecules, which is crucial for understanding their potential applications (Tan et al., 2020).

Novel Compounds Synthesis

  • Research on Biginelli synthesis of novel dihydropyrimidinone derivatives containing phthalimide moiety from enaminone demonstrates the potential for creating diverse bioactive molecules based on isoindole-1,3(2H)-dione frameworks (Bhat et al., 2020).

Crystallography and Molecular Structure

  • Investigations into the crystal structure and Hirshfeld surface analysis of similar compounds, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, contribute to a deeper understanding of the molecular and crystal structure of isoindole derivatives, which can influence their potential applications in various fields (Cheng et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that compounds with trifluoromethyl groups can activate substrates and stabilize partially developing negative charges in transition states . This suggests that the trifluoromethyl group in this compound might play a crucial role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence a wide range of pharmacological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of drugs

Result of Action

The presence of the trifluoromethyl group suggests that the compound could potentially have a wide range of pharmacological activities .

Safety and Hazards

The safety and hazards would depend on the specific compound and its intended use. In general, care should be taken when handling any chemicals, especially those used in pharmaceuticals or agrochemicals .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . As the global population rapidly expands, agrochemicals are in increasing demand to maintain crop production .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the condensation of 3-(trifluoromethyl)benzaldehyde with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione" ], "Reaction": [ "Step 1: Condensation of 3-(trifluoromethyl)benzaldehyde with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate or sodium hydride to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the target compound, 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione." ] }

CAS RN

6158-78-7

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

AJQUBZOGUDYWCL-UHFFFAOYSA-N

SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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